

# Technical Guide: Research Applications of 5-(4-Chloro-phenoxy)-pentanoic Acid[1]

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## Compound of Interest

Compound Name: 5-(4-Chloro-phenoxy)-pentanoic acid

CAS No.: 7170-55-0

Cat. No.: B1333465

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## Executive Summary

**5-(4-Chloro-phenoxy)-pentanoic acid** (CAS: 7170-55-0) is a specialized phenoxy-alkanoic acid derivative serving as a critical chemical probe in two distinct fields: metabolic pharmacology and agrochemical resistance mechanisms.[1] Structurally, it combines a lipophilic 4-chlorophenoxy "head" with a flexible pentanoic acid "tail." [1]

This guide delineates its utility as a scaffold for investigating Peroxisome Proliferator-Activated Receptor (PPAR) selectivity and as a metabolic probe for studying beta-oxidation pathways in plant physiology.[1] Unlike its shorter-chain analogs (e.g., 2,4-D or Clofibric acid), the 5-carbon chain of this molecule offers unique steric properties, making it an essential tool for Structure-Activity Relationship (SAR) studies.[1]

## Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

Before integrating this compound into biological assays, researchers must account for its solubility profile and lipophilicity, which dictate its bioavailability and membrane permeability.[1]

Property	Value	Relevance to Research
CAS Number	7170-55-0	Unique Identifier for procurement/database search. [1]
Molecular Formula	C <sub>11</sub> H <sub>13</sub> ClO <sub>3</sub>	Basis for mass spectrometry confirmation.[1]
Molecular Weight	228.67 g/mol	Ideal for Fragment-Based Drug Discovery (FBDD).[1]
LogP (Predicted)	~3.2 - 3.5	High lipophilicity; requires DMSO/Ethanol for stock solutions.[1]
pKa	~4.75 (Carboxylic acid)	Ionized at physiological pH (7.4); impacts protein binding. [1]
Physical State	White to off-white solid	Melting point typically 75-80°C (analogous to similar phenoxy acids).[1]

## Core Research Applications

### Application A: Metabolic Disease Research (PPAR Agonism)

The chlorophenoxy moiety is a "privileged structure" in lipid-lowering drugs (fibrates).[1] **5-(4-Chloro-phenoxy)-pentanoic acid** serves as a molecular ruler in SAR studies to determine the optimal linker length for PPAR-alpha vs. PPAR-gamma selectivity.[1]

- Mechanism: The carboxylate head group forms hydrogen bonds with the Tyr464/Tyr314 residues in the PPAR Ligand Binding Domain (LBD), while the chlorophenoxy tail occupies the hydrophobic pocket.[1]
- Research Utility: By comparing the binding affinity of the C2 (Acetic), C3 (Propionic), and C5 (Pentanoic) analogs, researchers can map the depth of the LBD hydrophobic pocket.[1] The

C5 chain allows the aromatic ring to reach deeper hydrophobic sub-pockets, potentially altering subtype selectivity.[1]

## Application B: Agrochemical & Plant Metabolism Studies

In plant physiology, this compound acts as a pro-herbicide probe to study beta-oxidation efficiency.[1]

- The Beta-Oxidation Mechanism: Plants degrade fatty acids (and phenoxy-alkanoic acids) by removing two carbons at a time.[1]
  - Hypothesis: 5-(4-chlorophenoxy)pentanoic acid (C5)  
3-(4-chlorophenoxy)propanoic acid (C3)  
Formyl-phenoxy derivative (Inactive/Unstable).[1]
- Experimental Use: It is used to select for plant variants with specific beta-oxidation defects. [1] If a plant cannot beta-oxidize the non-toxic C5 precursor into a toxic active metabolite (if the C3 or C1 form is toxic), it survives, revealing the genetic pathway involved.[1]

## Experimental Protocols

### Protocol 1: Chemical Synthesis (Williamson Ether Synthesis)[1]

Objective: Synthesize high-purity **5-(4-Chloro-phenoxy)-pentanoic acid** for biological testing.

Reagents:

- 4-Chlorophenol (1.0 eq)[1]
- Ethyl 5-bromovalerate (1.1 eq)[1]
- Potassium Carbonate (  
, 2.0 eq)[1]

- Acetonitrile (Solvent)[1]
- Sodium Hydroxide (NaOH, 2M)[1]

Workflow:

- Nucleophilic Substitution: Dissolve 4-chlorophenol in acetonitrile. Add and stir for 30 min to generate the phenoxide anion.
- Alkylation: Add ethyl 5-bromovalerate dropwise. Reflux at 80°C for 6–8 hours.[1] Monitor via TLC (Hexane:EtOAc 4:1).[1]
- Isolation of Ester: Filter off inorganic salts. Evaporate solvent.[1]
- Hydrolysis: Dissolve the crude ester in THF/Water (1:1). Add 2M NaOH (3 eq) and stir at RT for 4 hours.
- Workup: Acidify to pH 2 with 1M HCl. The product will precipitate or form an oil.[1] Extract with Ethyl Acetate.[1]
- Purification: Recrystallize from Hexane/Ethanol to obtain the free acid.

## Protocol 2: PPAR-alpha Ligand Binding Assay (TR-FRET)[1]

Objective: Quantify the binding affinity ( ) of the compound to the PPAR-alpha receptor.

- Preparation: Prepare a 10 mM stock of **5-(4-Chloro-phenoxy)-pentanoic acid** in DMSO.
- Incubation: In a 384-well plate, mix:
  - PPAR-alpha-LBD-GST fusion protein (5 nM).[1]
  - Fluorescently labeled tracer ligand (e.g., Fluormone™ Pan-PPAR Green).[1]
  - Terbium-labeled anti-GST antibody.[1]

- Test compound (serial dilution 10  $\mu$ M to 1 nM).
- Equilibrium: Incubate for 2 hours at room temperature in the dark.
- Detection: Measure TR-FRET signal (Excitation: 340 nm; Emission: 520 nm / 495 nm).
- Analysis: A decrease in FRET ratio indicates displacement of the tracer, confirming binding.  
[1]

## Visualization of Mechanisms[1]

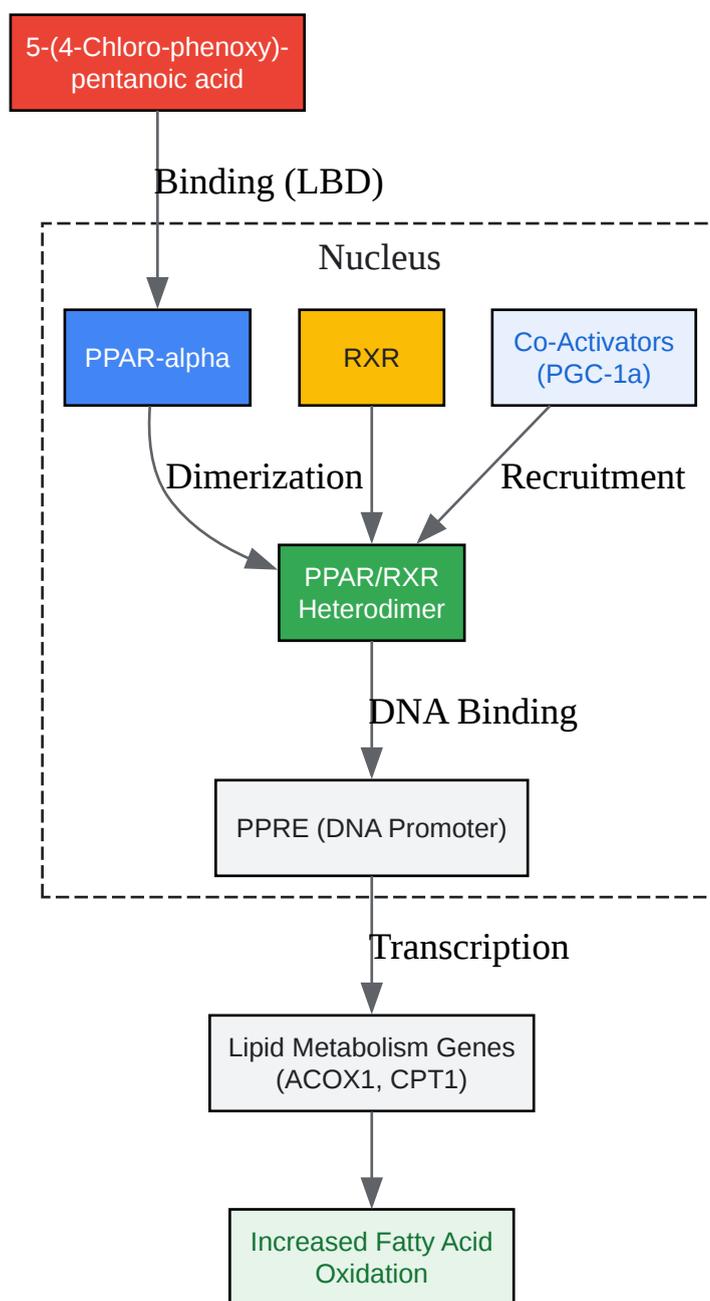
### Diagram 1: Synthetic Pathway & Plant Metabolism Logic[1]



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Caption: Synthesis workflow via Williamson etherification and subsequent beta-oxidation pathway in plant systems.

### Diagram 2: PPAR Agonist Signaling Pathway[1]



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Caption: Mechanism of Action: Ligand activation of PPAR-alpha leads to heterodimerization and gene transcription.[1]

## Safety & Handling (SDS Summary)

- Signal Word: Warning

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]
- Handling: Use standard PPE (Nitrile gloves, safety goggles).[1] Perform synthesis in a fume hood due to the use of alkyl halides.[1]
- Storage: Store at +2°C to +8°C. Hygroscopic; keep container tightly closed.

## References

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